molecular formula C19H21NO4 B6412586 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid CAS No. 1261903-75-6

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid

Cat. No.: B6412586
CAS No.: 1261903-75-6
M. Wt: 327.4 g/mol
InChI Key: NFYBRUYWXUCAEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The BOC group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites on the molecule.

Preparation Methods

The synthesis of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid typically involves the protection of the amino group with a BOC group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.

    Substitution: The BOC-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.

Scientific Research Applications

2-(4-BOC-Aminophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the preparation of biologically active molecules, including potential pharmaceuticals.

    Medicine: It may serve as a precursor in the synthesis of drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid primarily involves the protection and deprotection of the amino group. The BOC group stabilizes the amino function, preventing it from reacting under certain conditions. When deprotected, the amino group can participate in various chemical reactions, allowing for the synthesis of complex molecules.

Comparison with Similar Compounds

Similar compounds include other BOC-protected amino acids and derivatives, such as:

  • N-tert-Butoxycarbonyl-L-phenylalanine
  • N-tert-Butoxycarbonyl-L-tyrosine
  • N-tert-Butoxycarbonyl-L-tryptophan These compounds also feature BOC-protected amino groups and are used in similar applications. 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid is unique due to its specific structure, which allows for selective reactions and functionalizations that may not be possible with other BOC-protected compounds.

Properties

IUPAC Name

5-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-5-10-15(16(11-12)17(21)22)13-6-8-14(9-7-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYBRUYWXUCAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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